Cas no 3423-07-2 ((+)-S-N-Methylcoclaurine)

(+)-S-N-Methylcoclaurine structure
(+)-S-N-Methylcoclaurine structure
Product name:(+)-S-N-Methylcoclaurine
CAS No:3423-07-2
MF:C18H21NO3
MW:299.364245176315
CID:1061235
PubChem ID:440584

(+)-S-N-Methylcoclaurine Chemical and Physical Properties

Names and Identifiers

    • (+)-S-N-Methylcoclaurine
    • (R)-N-Methylcoclaurine
    • (S)-N-methylcoclaurine
    • N-Methylcoclaurine
    • (R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-7-isoquinolinol
    • (S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-7-isoquinolinol
    • (-)-N-Methylcoclaurine
    • (+)-N-Methylcoclaurine
    • (+)-(S)-N-Methylcoclaurine
    • 3423-07-2
    • UNII-NGK4QA23PL
    • DTXSID90955772
    • (1S)-1,2,3,4-Tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-7-isoquinolinol
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-, (S)-
    • (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • Coclaurine, N-methyl-
    • CHEBI:17041
    • C05176
    • CHEMBL513109
    • Q27102185
    • NGK4QA23PL
    • (1S)-1-(4-hydroxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • 1alpha-(4-Hydroxybenzyl)-2-methyl-1,2,3,4-tetrahydro-6-methoxyisoquinoline-7-ol
    • SCHEMBL1627504
    • (S)-N-Methyl-coclaurine
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-, (1S)-
    • Inchi: InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
    • InChI Key: BOKVLBSSPUTWLV-INIZCTEOSA-N
    • SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC

Computed Properties

  • Exact Mass: 299.15223
  • Monoisotopic Mass: 299.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9Ų
  • XLogP3: 3

Experimental Properties

  • PSA: 52.93

(+)-S-N-Methylcoclaurine Related Literature

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